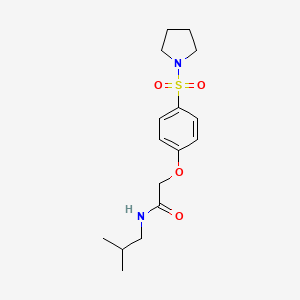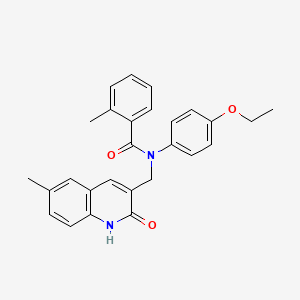
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as PBOX-15, is a novel small-molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBOX-15 has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Mécanisme D'action
The exact mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not yet fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. This compound has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the microtubule network. This compound has also been found to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is its potent antitumor activity against various cancer cell lines. This compound has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new therapeutic strategies for cancer and infectious diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials.
Méthodes De Synthèse
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is synthesized using a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-8-5-6-11-16(14)20-17(23)12-7-13-18-21-19(22-24-18)15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKDFOTVKATRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)







![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)


![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)

